Amidoxime vs. Amidine: Comparative Antiproliferative Potency Between Benzimidazole and Benzothiazole Scaffolds
In a head-to-head comparison of hydroxy- and amidino-substituted benzazoles, benzothiazole derivative 53 demonstrated superior antiproliferative activity with an IC50 range of 1.2–2.0 μM across multiple cancer cell lines, while the best benzimidazole analog (compound 27) exhibited antibacterial activity with an MIC of 8 μg/mL but lacked the same level of antiproliferative potency [1]. This class-level inference highlights that benzimidazole-based amidines, including the target 2-carboximidamide,N-hydroxy- compound, generally possess weaker antiproliferative activity relative to benzothiazole analogs, but may offer advantages in antibacterial applications or as scaffolds for further optimization [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; benzimidazole analogs generally less potent |
| Comparator Or Baseline | Benzothiazole derivative 53: IC50 = 1.2–2.0 μM |
| Quantified Difference | Benzothiazoles showed improved antiproliferative activity in comparison to benzimidazoles |
| Conditions | In vitro cytotoxicity against human cancer cell lines (exact lines not specified in abstract) |
Why This Matters
Procurement decisions for antiproliferative screening should prioritize benzothiazole scaffolds, whereas 1H-Benzimidazole-2-carboximidamide,N-hydroxy- is better suited for antibacterial or metalloenzyme inhibition studies.
- [1] Beč, A., Zlatić, K., Banjanac, M., et al. Novel hydroxy- and amidino-substituted benzimidazoles and benzothiazoles as antibacterial and antiproliferative agents. Future Med Chem. 2023;15(14):1251-1272. doi:10.4155/fmc-2023-0154 View Source
